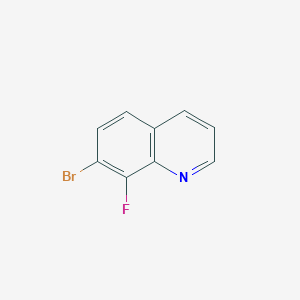

7-Bromo-8-fluoroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-8-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKAZGUVDWLARG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Br)F)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375107-95-1 | |

| Record name | 7-bromo-8-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of 7 Bromo 8 Fluoroquinoline Within Contemporary Chemical Research

Significance of Halogenated Quinoline (B57606) Scaffolds in Modern Organic Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in organic chemistry. numberanalytics.com Its derivatives are abundant in natural products and synthetic compounds, exhibiting a wide array of biological activities. nih.govnih.gov The introduction of halogen atoms—such as fluorine, chlorine, and bromine—onto this scaffold dramatically enhances its utility and importance. researchgate.net

Halogenated quinolines are crucial intermediates in organic synthesis. The halogen atoms serve as reactive handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the construction of more complex molecular architectures. researchgate.net This synthetic versatility makes them indispensable building blocks for creating libraries of compounds for drug discovery and materials science. numberanalytics.comorientjchem.org

Furthermore, the incorporation of halogens, particularly fluorine, can significantly modulate the physicochemical and biological properties of the quinoline molecule. Fluorine substitution is known to enhance metabolic stability, improve bioavailability, and alter binding affinities to biological targets. Bromine, on the other hand, can increase molecular polarizability and provides a site for further functionalization. This strategic use of halogens allows chemists to fine-tune the properties of quinoline derivatives for specific applications, ranging from pharmaceuticals to organic light-emitting diodes (OLEDs). nih.gov

Rationale for Focused Investigation on 7-Bromo-8-fluoroquinoline's Unique Substituent Pattern

The specific substitution pattern of this compound (C₉H₅BrFN) presents a unique combination of electronic and steric properties that justifies a focused investigation. biosynth.comsigmaaldrich.com The placement of a bromine atom at the C7 position and a fluorine atom at the C8 position on the quinoline ring creates a distinct chemical environment.

Key properties of this compound include:

Molecular Formula: C₉H₅BrFN biosynth.com

Molecular Weight: 226.04 g/mol biosynth.com

The rationale for investigating this specific isomer is rooted in several key considerations:

Electronic Effects: Fluorine's high electronegativity at the C8 position exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the entire ring system. The bromine at C7 also contributes to the electronic landscape of the molecule.

Metabolic Stability: The presence of a fluorine atom is a well-established strategy in medicinal chemistry to block metabolic oxidation at that position, potentially increasing the half-life of a drug candidate.

Synthetic Versatility: The bromine atom at C7 is sterically accessible and serves as a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) in drug development programs. orientjchem.org

Modulation of Biological Activity: The combination of bromine and fluorine can enhance binding affinity and selectivity for specific biological targets, such as enzymes or receptors. evitachem.com For instance, halogenation patterns are known to be critical for the activity of certain kinase inhibitors and antileishmanial agents. mdpi.com

The interplay between the bulky, polarizable bromine and the small, highly electronegative fluorine at adjacent positions on the benzene portion of the quinoline ring makes this compound a compelling target for synthetic chemists and medicinal chemists aiming to develop new functional molecules.

Overview of Research Trajectories for Related Bromo- and Fluoro-Quinoline Derivatives

The focused study of this compound is built upon a long history of research into quinoline and its halogenated analogs. Understanding this evolution provides insight into current research trends.

Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. nih.govwikipedia.org For over a century, coal tar remained the primary commercial source. wikipedia.orgresearchgate.net The development of synthetic methods to construct the quinoline core was a major focus of 19th and 20th-century organic chemistry. Several classic named reactions were established and are still in use today:

Skraup Synthesis (1880): This involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgmetu.edu.tr

Combes Synthesis (1888): This method synthesizes 2,4-disubstituted quinolines from the condensation and cyclization of anilines and β-diketones. wikipedia.orgiipseries.org

Friedländer Synthesis (1882): This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form the quinoline ring. iipseries.orgnih.gov

These foundational methods, while historically significant, often required harsh conditions and offered limited control over regioselectivity for substituted anilines. researchgate.netwiley.com Modern research has focused on developing milder, more efficient, and highly regioselective synthetic routes, including those utilizing transition-metal catalysts and green chemistry principles. nih.govnih.gov

The study of halogenated quinolines has evolved significantly, driven largely by their application in medicine and materials science.

Bromo-Quinolines: Initially, bromoquinolines were primarily valued as synthetic intermediates. acgpubs.org The bromine atom's ability to participate in substitution and coupling reactions made it a key feature for building molecular complexity. Research has focused on regioselective bromination techniques and the use of bromoquinolines in constructing novel compounds with potential applications as anticancer, antimicrobial, and antiparasitic agents. acgpubs.org

Fluoro-Quinolines: The paradigm for fluoro-quinoline research shifted dramatically with the discovery of the fluoroquinolone antibiotics, such as ciprofloxacin. nih.govrsc.org This class of drugs highlighted the profound impact of fluorine substitution on biological activity. orientjchem.orgsci-hub.se The introduction of a fluorine atom, often at the C6 position, was found to significantly enhance antibacterial potency. orientjchem.org This discovery spurred extensive research into the synthesis and biological evaluation of various fluoro-quinoline derivatives. sci-hub.semdpi.com Current research continues to explore the role of fluorine in modulating drug properties, including its effects on enzyme inhibition, metabolic stability, and cell permeability. mdpi.comnih.gov

The convergence of these research paths—the synthetic utility of bromo-quinolines and the property-enhancing effects of fluoro-quinolines—has led to the contemporary interest in dihalogenated systems like this compound, where the unique properties of both halogens can be harnessed within a single molecule.

Synthetic Methodologies and Mechanistic Insights Pertaining to 7 Bromo 8 Fluoroquinoline

Established Precursor-Based Synthetic Routes to the 7-Bromo-8-fluoroquinoline Core

Traditional synthetic strategies for this compound often rely on the sequential introduction of the desired functional groups onto a pre-formed ring or the construction of the quinoline (B57606) ring from appropriately substituted precursors.

One of the most fundamental approaches to synthesizing substituted quinolines is through cyclization reactions, such as the Skraup or Doebner-von Miller synthesis. These methods involve the reaction of an aniline (B41778) derivative with a three-carbon component, like glycerol (B35011) or α,β-unsaturated aldehydes, under acidic and oxidative conditions to construct the quinoline ring.

For the synthesis of this compound, a plausible route would start from a appropriately substituted aniline. For instance, the synthesis of the isomeric 8-bromo-6-fluoroquinoline (B1287374) has been achieved starting from 2-bromo-4-fluoroaniline. scispace.com This process demonstrates that electron-donating groups ortho to the amine in the starting aniline can facilitate the cyclization process. scispace.com A similar strategy could be envisioned for this compound, likely starting from 2-fluoro-3-bromoaniline. The general steps would involve:

Condensation: Reaction of the substituted aniline with glycerol in the presence of a strong acid (e.g., sulfuric acid) and an oxidizing agent (e.g., sodium 3-nitrobenzenesulfonate).

Cyclization: Intramolecular electrophilic substitution to form the dihydroquinoline intermediate.

Oxidation: Dehydrogenation of the dihydroquinoline to the aromatic quinoline core.

The conditions for these reactions, particularly temperature and the choice of oxidizing agent, are critical for achieving good yields.

| Reaction Type | Starting Materials | Key Reagents | Product | Typical Yield |

| Skraup Synthesis | 2-bromo-4-fluoroaniline, glycerol | H₂SO₄, sodium 3-nitrobenzenesulfonate | 8-bromo-6-fluoroquinoline | 55% scispace.com |

| Skraup Synthesis | 5-Bromo-2-fluoroaniline, glycerol | H₂SO₄, sodium 3-nitrobenzene sulfonate | 5-Bromo-8-fluoroquinoline | Not specified |

This table presents data for the synthesis of isomers, illustrating the general applicability of the Skraup synthesis for preparing bromo-fluoro-quinolines.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, including fluoride (B91410), onto an aromatic ring that is activated by electron-withdrawing groups. masterorganicchemistry.com In the context of quinoline synthesis, this strategy is particularly effective when a good leaving group (e.g., chloro, bromo, or nitro) is positioned ortho or para to the ring nitrogen or other activating groups. masterorganicchemistry.comyoutube.com

The synthesis of this compound via an SNAr approach would likely involve a precursor such as 7-Bromo-8-chloroquinoline or 7-Bromo-8-nitroquinoline. The key steps are:

Nucleophilic Attack: A fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), attacks the carbon atom bearing the leaving group. This forms a negatively charged intermediate known as a Meisenheimer complex.

Stabilization: The negative charge in the Meisenheimer complex is stabilized by resonance, particularly by the electron-withdrawing quinoline nitrogen.

Leaving Group Expulsion: The intermediate rearomatizes by expelling the leaving group (e.g., Cl⁻ or NO₂⁻).

The efficiency of SNAr reactions is highly dependent on the solvent, temperature, and the nature of the fluoride source. Aprotic polar solvents like DMSO or DMF are often used to enhance the nucleophilicity of the fluoride ion.

The direct bromination of a pre-existing 8-fluoroquinoline (B1294397) core is another viable synthetic route. This reaction proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity of this bromination is dictated by the directing effects of the fluorine atom and the quinoline ring system.

Fluorine is an ortho, para-directing deactivator. However, in the quinoline ring, the pyridine (B92270) part is generally deactivated towards electrophilic attack compared to the benzene (B151609) part. Therefore, substitution is expected to occur on the carbocyclic ring. The fluorine at C-8 would direct incoming electrophiles to the C-5 and C-7 positions. The quinoline nitrogen deactivates the C-5 and C-7 positions, but the effect is more pronounced at C-5. Consequently, bromination of 8-fluoroquinoline is expected to yield a mixture of 5-bromo- and this compound, with the 7-bromo isomer often being a significant product.

Common brominating agents for this transformation include molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a Lewis or Brønsted acid catalyst. acgpubs.org The reaction conditions, such as solvent and temperature, can be optimized to favor the formation of the desired 7-bromo isomer. acgpubs.org Studies on the bromination of 8-substituted quinolines have shown that the ratio of mono- to di-brominated products can be controlled by the stoichiometry of the brominating agent. acgpubs.org

| Substrate | Brominating Agent | Conditions | Major Product(s) |

| 8-hydroxyquinoline | Br₂ (1.5 eq) | CH₃CN, 0°C | 7-bromo-8-hydroxyquinoline (51%) and 5,7-dibromo-8-hydroxyquinoline acgpubs.org |

| 8-methoxyquinoline | NBS (2 eq) | 93% H₂SO₄ | Complicated mixture with side products acgpubs.org |

| 8-aminoquinoline | NBS (1 eq) | Acetonitrile | 5-bromo-8-aminoquinoline acgpubs.org |

This table illustrates the regioselectivity of bromination on different 8-substituted quinolines, providing insight into the potential outcomes for 8-fluoroquinoline.

Advanced and Green Chemistry Approaches in this compound Synthesis

Recent advances in organic synthesis have focused on developing more efficient and environmentally benign methods, such as direct C-H functionalization and transition metal-catalyzed reactions.

Direct C-H functionalization has emerged as a powerful tool for the atom-economical synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. rsc.org For the synthesis of this compound, this could involve either the bromination of 8-fluoroquinoline at the C-7 position or the fluorination of 7-bromoquinoline (B152726) at the C-8 position.

Palladium-catalyzed C-H activation is a prominent strategy. For instance, palladium catalysts have been used for the direct heteroarylation of 8-bromoquinoline, demonstrating that the C-H bonds of the quinoline ring can be selectively functionalized. rsc.org While direct C-7 bromination of 8-fluoroquinoline via C-H activation is not widely reported, the principles of directed C-H functionalization suggest its feasibility. The quinoline nitrogen can act as a directing group to guide a metal catalyst to the C-8 position. However, achieving selectivity at the more remote C-7 position would likely require a specifically designed directing group or catalytic system.

Palladium catalysis is also at the forefront of forming carbon-halogen bonds. While electrophilic fluorination methods are common, recent research has focused on palladium-catalyzed nucleophilic fluorination. This approach often involves the C-H activation of a substrate followed by reaction with a nucleophilic fluoride source, such as AgF. nih.govnih.gov

The Sanford group has extensively studied the palladium-catalyzed C-H fluorination of 8-methylquinoline (B175542) derivatives. nih.govnih.govnih.gov These reactions use a hypervalent iodine oxidant in conjunction with a palladium catalyst and a fluoride source. nih.govnih.gov This methodology could potentially be adapted for the C-8 fluorination of 7-bromoquinoline. The mechanism involves the palladium-catalyzed cleavage of the C-H bond, followed by oxidative addition of the hypervalent iodine reagent and subsequent reductive elimination to form the C-F bond.

Similarly, palladium-catalyzed C-H bromination could be a viable route. These reactions typically employ a palladium catalyst, a directing group (if necessary for regioselectivity), and a bromine source like NBS or a metal bromide. The development of such a method for the C-7 bromination of 8-fluoroquinoline would represent a significant advancement in the synthesis of this compound.

| Catalytic Approach | Substrate Type | Catalyst/Reagents | Bond Formed |

| C-H Fluorination | 8-methylquinolines | Pd(OAc)₂, AgF, PhI(OPiv)₂ | C-F nih.govnih.gov |

| C-H Fluorination | 2-arylpyridines | Pd(OAc)₂, N-fluoropyridinium reagents | C-F nih.gov |

| C-H Heteroarylation | 8-bromoquinoline | Pd(OAc)₂, various heteroarenes | C-C rsc.org |

This table summarizes advanced catalytic methods for the functionalization of quinolines, highlighting potential pathways applicable to this compound synthesis.

Microwave-Assisted and Ultrasonic-Promoted Synthesis

The quest for more efficient, rapid, and environmentally benign synthetic protocols has led to the exploration of alternative energy sources such as microwave irradiation and ultrasound. These techniques have been successfully applied to the synthesis of various quinoline derivatives, offering significant advantages over conventional heating methods. sphinxsai.comqeios.com

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. sphinxsai.comujms.net This technology has been effectively utilized in the synthesis of various heterocyclic compounds, including quinolones and their precursors. ujms.netresearchgate.net For instance, the synthesis of 2-methyl-4-quinolone derivatives has been achieved through a microwave-assisted one-step reaction of electron-rich anilines with ethyl acetoacetate (B1235776) in the presence of diphenyl ether as a solvent at high temperatures. rsc.org While specific examples detailing the microwave-assisted synthesis of this compound are not prevalent in the reviewed literature, the general applicability of MAOS to quinoline synthesis suggests its potential for this specific target. researchgate.netnih.gov The key advantages of MAOS, such as rapid heating and the ability to reach superheated conditions, can be beneficial for challenging reactions, potentially including the introduction of the bromo and fluoro substituents onto the quinoline core. sphinxsai.comnih.gov

A notable application of microwave irradiation is in the intramolecular [2+2+2] cyclization to form tricyclic naphthyridine cores, demonstrating the power of this technique in constructing complex heterocyclic systems in good yields. ujms.netnih.gov This highlights the potential for microwave-assisted cyclization reactions in the synthesis of substituted quinolines.

Ultrasonic-Promoted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green chemistry approach. qeios.com Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. scirp.org While direct application to this compound is not explicitly documented, the successful synthesis of other heterocyclic systems under ultrasonic conditions indicates its feasibility. For example, a series of 1,3-disubstituted cyclic amidinium salts were synthesized in excellent yields using N-bromosuccinimide (NBS) as a dehydrogenating agent under ultrasound irradiation, showcasing a simple, efficient, and environmentally friendly methodology. scirp.org Similarly, the synthesis of 7-chloroquinoline (B30040) derivatives has been achieved using ultrasound irradiation, suggesting that this method could be adapted for the synthesis of related haloquinolines. researchgate.net

Solvent-Free and Aqueous Medium Reaction Development

The development of synthetic methods that minimize or eliminate the use of volatile and hazardous organic solvents is a cornerstone of green chemistry. researchgate.net Research into solvent-free and aqueous medium reactions for the synthesis of quinoline scaffolds has gained significant traction.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, lower costs, and often, improved reaction efficiency and selectivity. One approach involves the metal- and solvent-free synthesis of 2-benzyl-4-arylquinoline derivatives from aryl amines, styrene (B11656) oxides, and aryl acetylenes in the presence of molecular iodine at elevated temperatures. rsc.org This method avoids the need for metal catalysts, thereby reducing metal waste. rsc.org Another example is the synthesis of functionalized quinolones under solvent- and catalyst-free conditions, where the reactants undergo a series of condensation and nucleophilic aromatic substitution reactions. acs.org

Aqueous Medium Synthesis:

Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. An efficient and green synthesis of 4-ferrocenylquinoline derivatives has been developed using a TsOH-catalyzed three-component reaction of aromatic aldehydes, amines, and ferrocenylacetylene in water. researchgate.net This strategy effectively minimizes the use of metal catalysts and organic solvents. researchgate.net

Biocatalytic and Organocatalytic Methods for Quinoline Scaffolds

The use of biocatalysts and organocatalysts represents a significant advancement in the sustainable synthesis of complex molecules like quinolines. qeios.comrsc.org These methods often provide high levels of stereoselectivity and operate under mild reaction conditions.

Biocatalytic Methods:

While specific biocatalytic methods for the synthesis of this compound are not detailed in the available literature, the general principles of biocatalysis are being increasingly applied to the synthesis of quinolone derivatives. qeios.com

Organocatalytic Methods:

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a metal-free alternative for the construction of various molecular frameworks. researchgate.netrsc.org Chiral phosphoric acids, for example, have been used as efficient organocatalysts in the atroposelective Friedländer heteroannulation reaction to produce enantioenriched axially chiral polysubstituted 4-arylquinolines with high yields and enantioselectivities. acs.org This demonstrates the potential of organocatalysis to control stereochemistry in quinoline synthesis.

Furthermore, organocatalytic methods have been developed for the synthesis of complex cyclopenta[b]quinoline derivatives through one-pot procedures, yielding products with multiple stereogenic centers in high yields and with excellent enantio- and diastereoselectivities. acs.org The use of organocatalysts like DBU has also been reported for the synthesis of functionalized quinolines under mild, metal-free conditions. researchgate.net

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and designing more efficient synthetic routes. This involves studying the transition states of key steps, determining reaction pathways, and identifying rate-limiting steps through kinetic studies.

Transition State Analysis in Halogenation Processes

The introduction of bromine and fluorine atoms onto the quinoline ring are key steps in the synthesis of the target compound. Transition state analysis, often aided by computational methods like Density Functional Theory (DFT), provides valuable insights into the energetics and geometries of these halogenation reactions. rsc.orgnih.govacs.org

For instance, in the halogenation of other aromatic systems, theoretical studies have been employed to understand the preference for halogenation over hydroxylation. rsc.org Such analyses reveal that the energy barrier for the rebound of a halide from an intermediate metal-halide species can be significantly lower than that for a hydroxide (B78521) rebound, thus favoring the halogenation product. rsc.org DFT calculations can also be used to model the transition states of electrophilic aromatic substitution reactions, such as bromination, to predict regioselectivity. The analysis of HOMO (Highest Occupied Molecular Orbital) lobes and calculated NMR data can help in determining the most likely site of halogen attack. wuxiapptec.com

Reaction Pathway Determination for Cyclization Reactions

The formation of the quinoline ring system typically involves a cyclization reaction. iipseries.orgwikipedia.org Determining the precise reaction pathway is essential for controlling the outcome of the synthesis. For example, in the Combes quinoline synthesis, the reaction proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed ring closure. wikipedia.org The annulation step is often the rate-determining step in this process. wikipedia.org

In the synthesis of substituted quinolines via electrophilic cyclization of N-(2-alkynyl)anilines, the proposed mechanism involves the coordination of an iodine cation to the alkyne, followed by intramolecular nucleophilic attack of the aniline ring to form a dihydroquinoline intermediate, which is then oxidized to the quinoline. acs.org DFT calculations have also been instrumental in identifying the reaction pathways in oxidative cyclization reactions catalyzed by single-atom catalysts, providing insights into the influence of the catalyst's coordination environment on reaction efficiency. wiley.com

Kinetic Studies of Rate-Limiting Steps

Kinetic studies are fundamental to understanding reaction mechanisms and identifying the rate-limiting step(s) of a synthetic sequence. acs.orgresearchgate.netrsc.orgrsc.org In the context of quinoline synthesis, kinetic modeling has been used to study the hydrodenitrogenation of quinoline, revealing that the hydrogenation of 1,2,3,4-tetrahydroquinoline (B108954) is the rate-determining step in the principal reaction pathway. acs.org

In a modified Combes reaction, kinetic studies employing 19F NMR spectroscopy found the reaction to be first order in both the diketone and the aniline, with the consumption rate of key intermediates mirroring the quinoline formation rate, indicating that the annulation step is rate-determining. researchgate.net Kinetic isotope effect (KIE) measurements are another powerful tool to discern the rate-limiting step. For example, carbon KIE studies have been used in the ruthenium-catalyzed deaminative coupling reaction for the synthesis of 2,3-disubstituted quinolines. rsc.org Similarly, kinetic studies on the tandem reductive alkylation of quinolines have suggested that the formation of a hemiaminal species is likely the rate-limiting step. rsc.org An induction period observed in the kinetic study of an iron-catalyzed oxidative cyclization for quinoline synthesis pointed to a multi-step pathway where an imine intermediate is initially formed. wiley.com

Interactive Data Table: Key Synthetic Parameters for Quinoline Synthesis

| Synthetic Method | Catalyst/Reagent | Solvent | Energy Source | Key Feature | Reference(s) |

| Microwave-Assisted | Diphenyl ether | None | Microwave | Rapid, high yield | rsc.org |

| Ultrasonic-Promoted | NBS | Acetonitrile | Ultrasound | Efficient, green | scirp.org |

| Solvent-Free | Molecular Iodine | None | Thermal | Metal-free | rsc.org |

| Aqueous Medium | TsOH | Water | Thermal | Green, minimizes organic solvent | researchgate.net |

| Organocatalytic | Chiral Phosphoric Acid | Organic | Thermal | Enantioselective | acs.org |

Elucidation of Chemical Reactivity and Transformational Pathways of 7 Bromo 8 Fluoroquinoline

Cross-Coupling Reactions Involving the Bromo- and Fluoro-Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For 7-bromo-8-fluoroquinoline, the C-Br bond is the active site for these transformations, while the C-F bond is generally unreactive under standard conditions, allowing for selective functionalization at the C-7 position.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgyonedalabs.com This reaction is widely used in synthetic chemistry due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. libretexts.orgfishersci.co.uk

The general catalytic cycle involves three main steps:

Oxidative Addition : A Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. youtube.com

Transmetalation : The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. youtube.com

Reductive Elimination : The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

While no specific examples for this compound are documented in the retrieved literature, numerous studies on analogous brominated heterocycles demonstrate the reaction's feasibility. nih.gov A variety of palladium catalysts, phosphine (B1218219) ligands, bases, and solvent systems can be employed.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles The following table presents data from related compounds to illustrate typical reaction parameters, as specific studies on this compound were not available.

| Aryl Bromide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2 / XPhos | K₃PO₄ | EtOH / H₂O | Microwave, 135°C, 40 min | 85% | nih.gov |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd nanoparticles on graphene | - | - | - | >95% conversion | mdpi.com |

| 4-Bromobenzonitrile | - | Pd(OAc)₂ / Norfloxacin | K₂CO₃ | DMA | - | Good to excellent | researchgate.net |

The Sonogashira coupling reaction is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This method is highly valuable for the synthesis of arylalkynes and conjugated enynes. libretexts.org

The catalytic cycle is understood to involve two interconnected cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the final product. wikipedia.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Although direct alkynylation of this compound has not been specifically reported, the reaction is well-established for a wide range of bromo-heterocycles. researchgate.netresearchgate.net

Table 2: Examples of Sonogashira Coupling with Bromo-Heterocycles This table provides examples from related compounds to demonstrate typical conditions for Sonogashira coupling.

| Aryl Bromide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 6-Bromo-3-fluoro-2-pyridinecarbonitrile | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF / Et₃N | RT, 16 h | Low (25%) | soton.ac.uk |

| Bromochromones | Various terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N | - | - | Good | researchgate.net |

| 8-Bromoguanosine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Amberlite IRA-67 | - | - | High purity | nih.gov |

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. researchgate.net This reaction is a powerful method for C-C bond formation, specifically for the vinylation of aryl rings. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. The mechanism proceeds via oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. mdpi.com

The reaction is compatible with a wide range of functional groups. While specific data for this compound is unavailable, the reactivity of various aryl bromides in Heck reactions is well-documented, suggesting this substrate would be a viable partner. researchgate.netresearchgate.net

Table 3: General Conditions for Heck Coupling of Aryl Bromides The following data from related aryl bromides illustrates typical parameters for the Heck reaction.

| Aryl Bromide | Alkene | Catalyst / Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobenzonitrile | n-Butyl acrylate | Pd(OAc)₂ / Norfloxacin | K₂CO₃ | DMA | Good to excellent | researchgate.net |

| Aryl Bromides | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | - | researchgate.net |

The Stille reaction creates a C-C bond by coupling an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.org This reaction is notable for its tolerance of a wide variety of functional groups and for the stability of organostannane reagents to air and moisture. wikipedia.orglibretexts.org However, a significant drawback is the toxicity of the tin compounds. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from tin to palladium, and reductive elimination. libretexts.org

Given its broad scope, it is expected that this compound would readily participate in Stille coupling with various organostannanes (e.g., vinyl, aryl, or alkyl stannanes). libretexts.org

Table 4: Illustrative Stille Coupling Reaction Parameters As specific data for this compound is not available, this table shows general conditions for Stille coupling.

| Electrophile Type | Organostannane Type | Catalyst | Ligand (if separate) | Solvent | Reference |

|---|---|---|---|---|---|

| Aryl Bromide | Vinyltributyltin | Pd(PPh₃)₄ | - | THF, Dioxane | wikipedia.orglibretexts.org |

| Vinyl Iodide | Aryltributyltin | PdCl₂(PPh₃)₂ | - | DMF | wikipedia.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgacsgcipr.org This reaction has become a cornerstone of modern synthetic chemistry for constructing arylamines, which are prevalent in pharmaceuticals and organic materials. nih.gov The reaction requires a palladium catalyst, a suitable phosphine or N-heterocyclic carbene (NHC) ligand, and a base. acsgcipr.orglibretexts.org Several generations of catalysts have been developed, allowing for the coupling of a vast array of aryl halides with primary and secondary amines, and even ammonia equivalents. wikipedia.org

The C-Br bond at the C-7 position of this compound is an ideal site for this transformation. Studies on other brominated quinolinones have shown successful C-N bond formation using this methodology. nih.gov

Table 5: Representative Conditions for Buchwald-Hartwig Amination This table presents typical conditions based on the amination of related aryl bromides.

| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|

| Bromobenzene | Carbazole | [Pd₂(dba)₃] / XPhos | NaOtBu | Toluene | - | nih.gov |

| Aryl Halides | Primary/Secondary Amines | Pd(OAc)₂ / Phosphine Ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110°C | wikipedia.orgacsgcipr.org |

| Bromo-N-glycosyl quinolin-2-ones | Nitrogen Nucleophiles | Pd-based | - | - | - | nih.gov |

Negishi Coupling involves the palladium- or nickel-catalyzed reaction of an organohalide with an organozinc compound. libretexts.orgmdpi.com This reaction is known for its high reactivity and functional group tolerance. Organozinc reagents are generally more reactive than organoboron or organotin compounds, often allowing for milder reaction conditions. sigmaaldrich.com

Kumada Coupling utilizes a Grignard reagent (organomagnesium) as the nucleophile in a palladium- or nickel-catalyzed reaction with an organic halide. organic-chemistry.org While powerful, the high reactivity and basicity of Grignard reagents can limit the functional group tolerance of the reaction compared to other cross-coupling methods. organic-chemistry.orgnih.gov The presence of sensitive functional groups on either coupling partner can be problematic. researchgate.net

For this compound, both Negishi and Kumada couplings represent viable pathways for introducing alkyl or aryl substituents at the C-7 position, provided the coupling partners are compatible with the reaction conditions.

Table 6: Comparison of Negishi and Kumada Coupling Features

| Feature | Negishi Coupling | Kumada Coupling |

|---|---|---|

| Organometallic Reagent | Organozinc (R-ZnX) | Organomagnesium (R-MgX) |

| Catalyst | Palladium or Nickel | Palladium or Nickel |

| Reactivity | High | Very High |

| Functional Group Tolerance | Good | Moderate to Low |

| Reference | libretexts.orgmdpi.com | organic-chemistry.orgnih.gov |

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role |

|---|---|---|

| This compound | C₉H₅BrFN | Primary Subject |

| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | Catalyst Precursor |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | C₇₂H₆₀P₄Pd | Catalyst |

| Copper(I) iodide (CuI) | CuI | Co-catalyst |

| Phenylboronic acid | C₆H₇BO₂ | Reagent |

| Potassium phosphate (K₃PO₄) | K₃PO₄ | Base |

| Triethylamine (Et₃N) | C₆H₁₅N | Base/Solvent |

| n-Butyl acrylate | C₇H₁₂O₂ | Reagent |

| Vinyltributyltin | C₁₄H₃₀Sn | Reagent |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | Base |

| XPhos | C₃₃H₄₉P | Ligand |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | Catalyst Precursor |

| Norfloxacin | C₁₆H₁₈FN₃O₃ | Ligand |

| Potassium carbonate (K₂CO₃) | CK₂O₃ | Base |

| 1-Ethyl-4-ethynylbenzene | C₁₀H₁₀ | Reagent |

| Phenylacetylene | C₈H₆ | Reagent |

| 8-Bromoguanosine | C₁₀H₁₂BrN₅O₅ | Substrate Example |

| Carbazole | C₁₂H₉N | Reagent |

Direct Arylation Reactions

Direct arylation reactions represent a powerful and atom-economical method for the formation of carbon-carbon bonds, involving the coupling of a C-H bond with an aryl halide. In the case of this compound, the primary focus of such reactions is the palladium-catalyzed coupling at the C-H bonds of the quinoline (B57606) scaffold. While specific studies on the direct arylation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on related haloquinolines and fluoroaromatic compounds.

Palladium-catalyzed direct arylation of fluoroarenes with various coupling partners, including aryl halides and boronic acids, has been established as a viable synthetic strategy. The success of these reactions often hinges on the choice of catalyst, ligand, base, and reaction conditions to achieve high regioselectivity and yield. For this compound, the presence of the electron-withdrawing fluorine atom can influence the acidity of the adjacent C-H bonds, potentially directing the arylation to specific positions. However, the bromo substituent also offers a competing reactive site for cross-coupling reactions like Suzuki or Heck couplings.

Further research is required to fully elucidate the scope and limitations of direct arylation on the this compound core, including the determination of optimal catalytic systems and the regiochemical outcomes of these transformations.

Nucleophilic Substitution Reactions at the Quinoline Halogenated Positions

The presence of two distinct halogen atoms on the carbocyclic ring of this compound provides a platform for investigating the nuances of nucleophilic aromatic substitution (SNAr) reactions. The relative reactivity of the bromine and fluorine substituents is a key aspect of its chemical character.

Selective Displacement of Bromine and Fluorine

The selective displacement of either the bromine or fluorine atom in this compound by a nucleophile is a subject of synthetic interest. The outcome of such reactions is influenced by a combination of factors including the nature of the nucleophile, the reaction conditions (temperature, solvent, and base), and the inherent electronic properties of the substrate.

In many haloaromatic systems, the C-F bond is stronger than the C-Br bond, which might suggest that bromine would be the more facile leaving group. However, in the context of SNAr, the rate-determining step is often the initial nucleophilic attack, which is favored at the more electron-deficient carbon. The strong electron-withdrawing nature of fluorine can make the C-8 position more susceptible to attack. Conversely, the greater polarizability of the C-Br bond can also influence its reactivity.

Studies on related polyhaloquinolines have shown that selective substitution is achievable. For instance, in reactions with certain nucleophiles, it is possible to displace one halogen over the other with high selectivity. The precise conditions that govern the selective displacement of bromine versus fluorine in this compound would require specific experimental investigation. Below is a hypothetical data table illustrating potential outcomes based on general principles of SNAr on haloaromatics.

| Nucleophile | Solvent | Temperature (°C) | Major Product (Displaced Halogen) |

| Sodium Methoxide | Methanol | 80 | 7-Bromo-8-methoxyquinoline (Fluorine) |

| Piperidine | DMF | 120 | 7-Piperidinyl-8-fluoroquinoline (Bromine) |

| Sodium Thiophenoxide | Dioxane | 100 | 7-Bromo-8-(phenylthio)quinoline (Fluorine) |

This table is illustrative and based on general reactivity patterns. Actual experimental results may vary.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

The quinoline ring system is generally considered electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making it less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). The presence of two deactivating halogen substituents in this compound further reduces the electron density of the aromatic rings, posing a significant challenge for traditional EAS reactions.

Nitration and Sulfonation Studies

Nitration and sulfonation are classic EAS reactions. The nitration of quinoline itself typically occurs on the benzene ring, primarily at the 5- and 8-positions. However, the presence of the deactivating bromo and fluoro groups at positions 7 and 8 in this compound would be expected to direct any potential electrophilic attack to the 5- and 6-positions. The strong deactivation of the ring would likely necessitate harsh reaction conditions, such as the use of fuming nitric acid and concentrated sulfuric acid.

Similarly, sulfonation, which is a reversible EAS reaction, would also be expected to be challenging. The use of oleum (fuming sulfuric acid) at elevated temperatures would likely be required to introduce a sulfonic acid group onto the ring, again with a preference for the 5- or 6-position.

A hypothetical representation of potential nitration outcomes is presented below.

| Reagents | Conditions | Major Product(s) |

| HNO₃, H₂SO₄ | 100 °C | 7-Bromo-8-fluoro-5-nitroquinoline & 7-Bromo-8-fluoro-6-nitroquinoline |

This table is a prediction based on established principles of electrophilic aromatic substitution on deactivated aromatic systems.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are notoriously difficult to perform on strongly deactivated aromatic systems. The quinoline nitrogen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a positively charged complex that further deactivates the ring towards electrophilic attack. This, combined with the deactivating effect of the bromo and fluoro substituents, makes both Friedel-Crafts acylation and alkylation of this compound highly improbable under standard conditions. Overcoming this low reactivity would likely require the use of more potent catalytic systems or alternative synthetic strategies that bypass the need for traditional Friedel-Crafts conditions.

Metalation and Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic compounds. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.

Regioselective Deprotonation and Trapping with Electrophiles

While specific studies on the directed ortho-metalation of this compound are not extensively documented in publicly available literature, the principles of DoM can be applied to predict its reactivity. The nitrogen atom in the quinoline ring can act as a directing group, although it is a relatively weak one. The fluorine atom at the 8-position, due to its inductive effect, is expected to increase the acidity of the proton at the C-7 position, potentially facilitating its abstraction by a strong base like n-butyllithium or lithium diisopropylamide (LDA). However, the presence of the bromine atom at C-7 introduces a competing pathway: halogen-metal exchange.

In many cases involving aryl halides, especially bromides and iodides, halogen-metal exchange with organolithium reagents is faster than deprotonation. Should deprotonation occur at a different position, the resulting lithiated species can be trapped with a variety of electrophiles to introduce new functional groups. Common electrophiles used in such reactions include aldehydes, ketones, carbon dioxide (for carboxylation), and alkyl halides.

Compatibility with Existing Halogen Substituents

The success of DoM strategies in the presence of halogen substituents is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. For this compound, the primary challenge is to achieve regioselective deprotonation without inducing halogen-metal exchange at the C-7 position. The C-F bond is generally more stable to organolithium reagents than the C-Br bond. Therefore, any successful DoM strategy would need to favor deprotonation over bromine-lithium exchange. This might be achieved by using sterically hindered lithium amide bases at low temperatures, which are known to favor deprotonation over halogen exchange in some systems.

Radical Reactions and Photochemical Transformations

The involvement of this compound in radical and photochemical reactions is an area that warrants further investigation. Halogenated aromatic compounds are known to undergo a variety of such transformations.

Photochemical reactions of halogenated quinolines can lead to dehalogenation or the formation of radical intermediates that can participate in subsequent reactions. For instance, photolysis of bromoaromatic compounds can lead to homolytic cleavage of the carbon-bromine bond, generating an aryl radical. This radical can then abstract a hydrogen atom from the solvent or participate in cyclization reactions if a suitable intramolecular partner is present. The presence of the fluorine atom could influence the photochemical stability and reactivity of the molecule.

Ring Opening and Rearrangement Reactions of this compound Derivatives

The quinoline ring is a stable aromatic system and does not readily undergo ring-opening reactions under normal conditions. However, under forcing conditions or through specific activation, the heterocyclic ring can be cleaved. For instance, oxidative cleavage of the benzene portion of the quinoline ring can occur with strong oxidizing agents, leaving the pyridine (B92270) ring intact.

Rearrangement reactions of quinoline derivatives are also known, often involving substituents on the ring. While specific examples for this compound are scarce, general rearrangement pathways for substituted quinolines could potentially be applied.

Oxidation and Reduction Chemistry of the Quinoline Nucleus

The oxidation and reduction of the quinoline nucleus are well-established transformations. The pyridine ring is generally more susceptible to reduction, while the benzene ring is more prone to oxidation.

Oxidation: The quinoline ring is relatively resistant to oxidation. However, under strong oxidative conditions, such as with potassium permanganate, the benzene ring can be cleaved to afford a pyridine-2,3-dicarboxylic acid derivative. The presence of the electron-withdrawing halogen substituents in this compound would likely make the benzene ring even more resistant to oxidation.

Reduction: The pyridine ring of the quinoline nucleus can be selectively reduced. Catalytic hydrogenation over platinum or palladium catalysts typically yields 1,2,3,4-tetrahydroquinoline (B108954) derivatives. The reaction conditions can be controlled to achieve this selective reduction without affecting the benzene ring or the halogen substituents. The choice of catalyst and reaction parameters is crucial to avoid hydrodehalogenation, particularly of the bromine atom.

Strategic Applications of 7 Bromo 8 Fluoroquinoline in Advanced Synthetic Chemistry and Materials Science

7-Bromo-8-fluoroquinoline as a Versatile Building Block in Complex Molecule Synthesis

The strategic positioning of the bromo and fluoro substituents on the quinoline (B57606) ring makes this compound a highly adaptable component in organic synthesis. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of intricate molecular frameworks.

Precursor in the Synthesis of Functionalized Heterocyclic Systems

This compound is a valuable starting material for the synthesis of a wide array of functionalized heterocyclic systems. The reactivity of the C-Br bond allows for its participation in numerous palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the generation of more complex heterocyclic structures.

Key cross-coupling reactions that can be employed with this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups at the 7-position of the quinoline ring.

Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This is a crucial transformation for the synthesis of various nitrogen-containing heterocyclic compounds.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is a highly efficient method for introducing alkynyl moieties, which can serve as versatile handles for further transformations.

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. It provides a direct route to vinyl-substituted quinolines, which are valuable intermediates in organic synthesis.

The ability to perform these selective transformations makes this compound a key intermediate in the construction of novel and complex heterocyclic frameworks with potential applications in various areas of chemical science.

Scaffold for the Development of Advanced Pharmaceutical Intermediates (excluding biological activity/clinical data)

The quinoline nucleus is a privileged scaffold in medicinal chemistry, and functionalized quinolines are integral components of many pharmaceutical agents. This compound serves as an excellent starting point for the synthesis of advanced pharmaceutical intermediates due to the modifiable nature of the bromine atom.

Through the cross-coupling reactions mentioned previously, a diverse range of substituents can be introduced at the 7-position. This allows for the systematic modification of the molecular structure to optimize physicochemical properties relevant to drug design, such as solubility, lipophilicity, and metabolic stability. For instance, the introduction of various aryl, heteroaryl, or amino groups can significantly alter the three-dimensional shape and electronic distribution of the molecule, which are critical parameters in molecular recognition.

The following table illustrates the potential for diversification of the this compound scaffold through various synthetic transformations:

| Reagent Type | Coupling Reaction | Resulting Functionality at C7 |

| Arylboronic Acid | Suzuki-Miyaura | Aryl |

| Amine | Buchwald-Hartwig | Amino |

| Terminal Alkyne | Sonogashira | Alkynyl |

| Alkene | Heck | Alkenyl |

This synthetic flexibility allows chemists to generate libraries of novel quinoline derivatives for screening and development in drug discovery programs.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. While specific examples of this compound in MCRs are not extensively documented in publicly available literature, its reactive nature makes it a plausible candidate for inclusion in such reaction sequences.

For example, the product of a Sonogashira coupling of this compound with a terminal alkyne could potentially undergo a subsequent intramolecular cyclization or participate in a [3+2] cycloaddition reaction in a one-pot fashion. The development of novel MCRs incorporating this versatile building block is an active area of research with the potential to streamline the synthesis of complex heterocyclic molecules.

Role in Ligand Design for Catalysis and Coordination Chemistry

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property, combined with the ability to introduce other coordinating groups via the bromo substituent, makes it a valuable motif in the design of novel ligands for catalysis and coordination chemistry.

Synthesis of Novel Organometallic Ligands Incorporating the this compound Motif

By employing synthetic strategies such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, functionalities capable of coordinating to metal centers can be introduced at the 7-position of the quinoline ring. For example, coupling with 2-pyridylboronic acid would yield a bidentate N,N'-ligand. Similarly, the introduction of phosphine (B1218219) or carboxylate groups can lead to the formation of a variety of mono- and polydentate ligands.

Application in Homogeneous and Heterogeneous Catalysis

Organometallic complexes bearing ligands derived from this compound have the potential to be utilized as catalysts in a range of organic transformations. The specific nature of the metal center and the tailored ligand environment can lead to catalysts with high activity, selectivity, and stability.

For instance, palladium complexes of these ligands could be explored as catalysts for cross-coupling reactions, while rhodium or iridium complexes might find applications in hydrogenation or hydroformylation reactions. Furthermore, these ligands could be immobilized on solid supports to create heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. The modular nature of the synthesis of these ligands allows for the systematic optimization of the catalyst performance for specific applications.

Utilization in Functional Organic Materials Research

The inherent photophysical properties and reactivity of the quinoline nucleus, further modulated by the presence of bromine and fluorine substituents, make this compound a compelling candidate for the creation of novel functional organic materials. The electron-withdrawing nature of the fluorine atom and the heavy-atom effect of bromine can be strategically employed to fine-tune the energy levels, photoluminescence, and charge transport characteristics of resulting molecules.

The quinoline scaffold is a well-established fluorophore, and its derivatives are extensively used in the design of fluorescent sensors and dyes. The introduction of halogen atoms can significantly influence the photophysical properties of these molecules. For instance, the presence of a heavy atom like bromine is known to enhance intersystem crossing, potentially leading to room-temperature phosphorescence.

Research on phenoxazine-quinoline conjugates has demonstrated that halogenation can lead to a high phosphorescence quantum yield. nih.govnih.gov Specifically, bromo-substituted conjugates (PQBr) have shown aggregate-induced phosphorescence with quantum yields of up to ~28%. nih.govnih.gov This suggests that incorporating this compound into similar donor-acceptor structures could yield probes with desirable photophysical characteristics, such as long-lived emission, which is advantageous for time-resolved imaging and sensing applications.

Furthermore, quinoline derivatives have been successfully employed as fluorescent sensors for the detection of various analytes, including metal ions and nitro-phenolic compounds. rsc.orgrsc.org The sensing mechanism often relies on processes like photo-induced electron transfer (PET) or chelation-enhanced fluorescence. The electronic perturbations introduced by the bromo and fluoro substituents in this compound could be leveraged to modulate the sensitivity and selectivity of such fluorescent probes. For example, quinoline-based sensors have demonstrated the ability to detect Zn²⁺ ions at the parts-per-billion (ppb) level. rsc.orgrsc.org

Table 1: Photophysical Properties of a Halogenated Phenoxazine-Quinoline Conjugate (PQBr)

| Property | Value |

| Phosphorescence Quantum Yield (in aggregates) | ~28% |

| Phosphorescence Lifetime (in aggregates) | 22-59 µs |

Data for a bromo-substituted phenoxazine-quinoline conjugate (PQBr), illustrating the potential impact of bromine on the photophysical properties of quinoline derivatives. nih.govnih.gov

Quinoline derivatives are promising candidates for use as photosensitizers in dye-sensitized solar cells (DSSCs) due to their excellent thermal and oxidative stability. researchgate.net In a typical DSSC, a dye molecule absorbs light and injects an electron into the conduction band of a semiconductor, usually TiO₂. The performance of a DSSC is critically dependent on the electronic structure and absorption properties of the dye.

Various quinoline-based dyes have been synthesized and their performance in DSSCs has been evaluated. nih.gov For instance, quinoline derivatives with different donor groups have been shown to achieve power conversion efficiencies ranging from 2.14% to 2.92%. nih.gov The introduction of bromo and fluoro substituents in the 7- and 8-positions of the quinoline core in this compound can be expected to lower both the HOMO and LUMO energy levels. This can be advantageous for improving the open-circuit voltage (Voc) and promoting efficient electron injection into the semiconductor's conduction band.

Table 2: Performance of Representative Quinoline-Based Dyes in DSSCs

| Dye | Voc (V) | Jsc (mA/cm²) | Fill Factor (ff) | Power Conversion Efficiency (η) (%) |

| Q1 | - | - | - | 2.14 |

| Q2 | - | - | - | 2.42 |

| Q3 | - | - | - | 2.83 |

| Q4 | - | - | - | 2.92 |

| Q10 | 0.52 | 7.04 | - | 2.51 |

Performance data for various quinoline-based dyes (Q1, Q2, Q3, Q4, Q10) illustrating the potential of the quinoline scaffold in DSSC applications. nih.gov

Beyond fluorescent probes, quinoline derivatives are also being explored for their potential in other advanced sensing technologies, including electrochemical sensors. The ability of the quinoline nitrogen to coordinate with metal ions, coupled with the redox activity of the aromatic system, makes these compounds suitable for the development of electrochemical sensing platforms.

The introduction of fluorine atoms into organic molecules has been shown to enhance the sensitivity of chemical sensors towards reducing gases. mdpi.com This is attributed to the electron-withdrawing nature of fluorine, which can modulate the electronic properties of the sensing material. Therefore, the 8-fluoro substituent in this compound could enhance its performance in gas sensing applications.

Furthermore, quinoline-based chemosensors have been designed for the selective detection of various ions, including fluoride (B91410). researchgate.net The development of a novel quinoline-based sensor, CQHC, demonstrated selective sensing of Co²⁺, Zn²⁺, Hg²⁺, and F⁻ ions through absorbance titration. researchgate.net This highlights the versatility of the quinoline scaffold in creating sensors for a range of analytes. The specific substitution pattern of this compound could lead to unique binding properties and signaling responses in electrochemical sensing architectures.

The quinoline scaffold is a valuable component in the design of materials for organic electronics and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Quinoline derivatives have been utilized as electron-transporting materials and emissive layers in OLEDs. nih.gov

The introduction of halogen atoms can significantly impact the charge transport properties of organic semiconductors. The electronegativity of fluorine can lead to a lowering of the HOMO and LUMO energy levels, which can facilitate electron injection and improve the stability of the material. The bromine atom, through the heavy-atom effect, can promote phosphorescence, which is a key process in the operation of electrophosphorescent OLEDs.

While the charge transport properties of this compound have not been explicitly detailed in the literature, studies on related halogenated organic molecules provide insights into its potential. For instance, the modification of violanthrone (B7798473) derivatives with dicyanomethylene groups, another electron-withdrawing functionality, has been shown to significantly improve hole mobility in OFETs. beilstein-journals.org This suggests that the electronic perturbations induced by the bromo and fluoro substituents in this compound could be beneficial for its application in organic transistors.

Computational and Theoretical Investigations of 7 Bromo 8 Fluoroquinoline: Structure, Reactivity, and Properties

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Theoretical investigations using quantum chemical calculations are pivotal for understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are standard tools for elucidating molecular geometry, electronic distribution, and reactivity sites. nih.govrsc.org

Table 1: Hypothetical Data Table of DFT Optimized Geometrical Parameters for 7-Bromo-8-fluoroquinoline

Since specific research on this compound is unavailable, this table is presented as a template of what such data would look like. The values are not based on actual calculations for this molecule.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C7-Br | --- |

| Bond Length | C8-F | --- |

| Bond Angle | C6-C7-C8 | --- |

| Bond Angle | C7-C8-N | --- |

| Dihedral Angle | F-C8-C7-Br | --- |

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's chemical reactivity and kinetic stability. rsc.org The energy gap between the HOMO and LUMO indicates the molecule's propensity to undergo chemical reactions. A smaller gap generally suggests higher reactivity. For substituted quinolines, the distribution of these frontier orbitals helps identify the regions susceptible to electrophilic or nucleophilic attack. While many studies perform HOMO-LUMO analysis on various quinoline (B57606) derivatives nih.govrsc.org, the specific energy values and orbital distributions for this compound have not been reported.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, offering insights into how a molecule will interact with other reagents. nih.gov For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen and fluorine atoms, indicating nucleophilic centers, and positive potential (blue) around the hydrogen atoms. Without specific computational studies, a precise map cannot be generated.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and vacant orbitals. This analysis is instrumental in understanding the stability arising from intramolecular interactions. For this compound, NBO analysis could quantify the interactions between the lone pairs of the halogen and nitrogen atoms with the aromatic system. This specific analysis has not been published for the target compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

To understand the mechanism of a reaction involving this compound, computational chemists would identify the transition state structures for each step and calculate the corresponding activation energies. This data provides a quantitative understanding of the reaction's feasibility and kinetics. Such detailed mechanistic studies require significant computational resources and have been applied to many chemical systems, but a specific investigation into the reaction pathways of this compound is not found in the current body of scientific literature.

Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

Computational chemistry offers powerful tools to predict the outcome of chemical reactions, providing insights into regioselectivity and stereoselectivity. For this compound, these predictions are vital for designing synthetic routes to novel derivatives.

Regioselectivity in Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The directing effects of the existing bromo and fluoro substituents on the quinoline ring are complex. The fluorine atom at the 8-position is a moderately deactivating ortho-, para-director, while the bromine atom at the 7-position is also a deactivating ortho-, para-director. The interplay of their electronic and steric effects, combined with the inherent reactivity of the quinoline ring, determines the position of further substitution.

Computational methods, particularly Density Functional Theory (DFT), can be employed to predict the most likely sites for electrophilic attack. One common approach involves calculating the relative energies of the sigma-complex intermediates (also known as Wheland intermediates) formed upon the attack of an electrophile at different positions on the aromatic ring. The position that leads to the most stable intermediate is predicted to be the major product.

Another powerful predictive tool is the calculation of reactivity indices, such as the Fukui functions or the molecular electrostatic potential (MEP). The MEP map visually represents the electron density distribution, where regions of negative potential (electron-rich) are susceptible to electrophilic attack. For this compound, the MEP would likely indicate the most electron-rich positions, guiding the regioselectivity of EAS reactions.

A hypothetical data table illustrating the calculated relative energies of sigma-complexes for the nitration of this compound is presented below. A lower relative energy indicates a more stable intermediate and a more favored reaction pathway.

| Position of Attack | Relative Energy of Sigma-Complex (kcal/mol) | Predicted Major Product |

| C-2 | 10.5 | No |

| C-3 | 8.2 | No |

| C-4 | 9.8 | No |

| C-5 | 2.1 | Yes |

| C-6 | 0.0 | Yes |

Stereoselectivity in Nucleophilic Additions:

While this compound itself is achiral, reactions at the quinoline ring or at a substituent could generate chiral centers. Predicting the stereoselectivity of such reactions is crucial for the synthesis of enantiomerically pure compounds. Computational methods can be used to model the transition states of reactions involving chiral reagents or catalysts. By calculating the energies of the diastereomeric transition states, the stereochemical outcome of the reaction can be predicted. For instance, in a hypothetical asymmetric reduction of a ketone derivative of this compound, DFT calculations could be used to determine the energy difference between the transition states leading to the (R)- and (S)-alcohols. A larger energy difference would imply a higher enantiomeric excess of the major product.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations provide a powerful avenue to explore the conformational landscape of molecules and the influence of the surrounding environment, such as solvent molecules. For a relatively rigid molecule like this compound, MD simulations are particularly useful for understanding its behavior in solution.

Conformational Analysis:

While the quinoline core is planar, substituents could introduce some degree of flexibility. MD simulations can be used to explore the potential energy surface of this compound and identify the most stable conformations. By simulating the molecule's motion over time, one can observe the accessible rotational and vibrational modes and determine the relative populations of different conformers at a given temperature.

Solvent Effects:

The solvent can have a profound impact on the structure, reactivity, and properties of a solute. MD simulations explicitly model the interactions between the solute and individual solvent molecules, providing a detailed picture of the solvation shell. For this compound, MD simulations in different solvents (e.g., water, methanol, DMSO) can reveal:

Solvation Structure: The arrangement of solvent molecules around the solute, including the formation of hydrogen bonds or other specific interactions.

Solvent-Induced Conformational Changes: How the solvent influences the conformational preferences of the molecule.

Dynamical Properties: The translational and rotational diffusion of the solute in the solvent, which can be related to its transport properties.

A hypothetical table summarizing the results of MD simulations of this compound in different solvents is presented below.

| Solvent | Average Solute-Solvent Interaction Energy (kcal/mol) | Radial Distribution Function (g(r)) Peak for Solvent around N-atom (Å) |

| Water | -15.2 | 2.8 |

| Methanol | -12.8 | 3.1 |

| DMSO | -18.5 | 2.9 |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis electronic transitions)

Computational quantum chemistry methods are highly effective in predicting various spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

NMR Chemical Shifts:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. DFT calculations can accurately predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts of this compound. The calculations involve determining the magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts relative to a standard reference compound (e.g., TMS for ¹H and ¹³C). The accuracy of the predicted shifts is highly dependent on the chosen DFT functional and basis set.

A hypothetical table of predicted NMR chemical shifts for this compound is shown below.

| Nucleus | Predicted Chemical Shift (ppm) |

| H-2 | 8.9 |

| H-3 | 7.5 |

| H-4 | 8.2 |

| H-5 | 7.8 |

| H-6 | 7.6 |

| C-2 | 150.1 |

| C-3 | 122.5 |

| C-4 | 136.2 |

| C-4a | 128.9 |

| C-5 | 129.8 |

| C-6 | 127.4 |

| C-7 | 115.3 |

| C-8 | 155.8 (d, J=250 Hz) |

| C-8a | 148.6 |

| F-8 | -120.3 |

IR Vibrational Frequencies:

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding IR intensities. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment. The predicted IR spectrum can aid in the assignment of experimental vibrational bands to specific molecular motions.

UV-Vis Electronic Transitions:

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions in a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum, corresponding to transitions between molecular orbitals (e.g., π → π* transitions).

Theoretical Insights into Noncovalent Interactions (NCI) and Reduced Density Gradient (RDG) Analysis

Noncovalent interactions (NCIs) play a crucial role in determining the structure and properties of molecules and their assemblies. For this compound, both intramolecular and intermolecular NCIs can be significant. NCI and Reduced Density Gradient (RDG) analysis are powerful computational tools for visualizing and characterizing these weak interactions.

NCI and RDG Methodology:

The RDG is a function of the electron density and its first derivative. In regions of low electron density and low RDG, noncovalent interactions are present. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density, different types of interactions can be distinguished:

Strong attractive interactions (e.g., hydrogen bonds): Appear as spikes at negative values.

Weak van der Waals interactions: Appear as spikes around zero.